molecular formula C13H17N3O2S B8161076 tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate

tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate

Cat. No.: B8161076
M. Wt: 279.36 g/mol
InChI Key: PAICSEPLKQYKGW-UHFFFAOYSA-N
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Description

Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the desired carbamate .

Industrial Production Methods

Industrial production of carbamates, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of environmentally friendly reagents and catalysts is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thioethyl linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives or thioethers.

Scientific Research Applications

Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
  • Tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
  • Tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate

Uniqueness

Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate is unique due to the presence of the cyanopyridinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carbamates that may lack such functional groups and, consequently, have different applications and properties .

Properties

IUPAC Name

tert-butyl N-[2-(5-cyanopyridin-2-yl)sulfanylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)15-6-7-19-11-5-4-10(8-14)9-16-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAICSEPLKQYKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-5-cyanopyridine (500 mg, 3.6 mmol), tert-butyl (2-mercaptoethyl)carbamate (426 mg, 2.4 mmol) and 1,8-diazabicyclo(5.4.0)undec-7-ene (549 mg, 3.6 mmol) are dissolved in DMF (5 ml) and stirred at RT under argon for 12 h. The reaction mixture is diluted with water (100 ml) and extracted with ethyl acetate (3×75 ml). The combined organic phases are washed with saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated. After removal of the solvent, the residue is purified by preparative RP-HPLC (gradient of eluent: water/acetonitrile 90:10 to 10:90). 612 mg (91% of theory) of the product are obtained as a solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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